molecular formula C12H15N3O4S B13057298 Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate

Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate

Cat. No.: B13057298
M. Wt: 297.33 g/mol
InChI Key: URUPLJAPXMYMIY-BQMSPQECSA-N
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Description

Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate is a heterocyclic ethyl ester featuring a 1,3-thiazole core substituted with an aminocarbonyl group and a conjugated butenylamino-acetate side chain. This compound belongs to a class of bioactive thiazole derivatives, which are pivotal in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. The presence of electron-withdrawing (carbonyl) and electron-donating (amino) groups modulates its reactivity and solubility, making it a versatile intermediate in organic synthesis .

Synthesis of such compounds typically involves multi-component condensation reactions. For example, analogs like ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate are synthesized via Biginelli-type reactions in acetic acid-acetic anhydride media . Similarly, the target compound likely forms through nucleophilic attack at activated double bonds, followed by cyclization or ring-opening steps, as seen in reactions involving benzimidazol-2-ylacetonitrile .

Properties

Molecular Formula

C12H15N3O4S

Molecular Weight

297.33 g/mol

IUPAC Name

ethyl 2-[[(E)-3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate

InChI

InChI=1S/C12H15N3O4S/c1-3-19-10(17)7-13-6-9(8(2)16)11(18)15-12-14-4-5-20-12/h4-6,16H,3,7H2,1-2H3,(H,14,15,18)/b9-8+,13-6?

InChI Key

URUPLJAPXMYMIY-BQMSPQECSA-N

Isomeric SMILES

CCOC(=O)CN=C/C(=C(/C)\O)/C(=O)NC1=NC=CS1

Canonical SMILES

CCOC(=O)CN=CC(=C(C)O)C(=O)NC1=NC=CS1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate generally involves:

  • Formation of the thiazole-containing amide intermediate
  • Subsequent coupling with ethyl 2-aminoacetate or its derivatives
  • Introduction of the α,β-unsaturated ketone moiety via condensation or acylation reactions

These steps are often carried out under mild to moderate conditions using common organic solvents and coupling agents.

Stepwise Synthetic Route

Step Description Reagents/Conditions Notes/Outcome
1 Preparation of thiazol-2-ylcarbamoyl intermediate Starting from 1,3-thiazol-2-amine, reacted with acyl chlorides or carbonyldiimidazole (CDI) in presence of base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in dichloromethane (DCM) or tetrahydrofuran (THF) Formation of amide bond attaching the thiazole ring to acyl group
2 Coupling with ethyl 2-aminoacetate Reaction of the amide intermediate with ethyl 2-aminoacetate under base catalysis (e.g., potassium carbonate or DIPEA) in polar aprotic solvents like DMF or DCM Aminoacetate moiety is introduced, forming the aminoacetate ester linkage
3 Formation of α,β-unsaturated ketone (enone) Aldol condensation or acylation using acetyl derivatives or acetyl chloride under controlled temperature, sometimes facilitated by catalysts or dehydrating agents Establishes the conjugated enone system essential for biological activity
4 Purification Extraction, drying over anhydrous sodium sulfate, solvent removal, and recrystallization or chromatography Yields the pure compound with typical yields around 85-91% depending on conditions

Representative Reaction Conditions

  • Coupling Agents: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), CDI
  • Bases: DIPEA, TEA, K2CO3
  • Solvents: DCM, THF, DMF
  • Temperature: Room temperature to reflux depending on step
  • Workup: Filtration, solvent evaporation, drying over Na2SO4, chromatographic purification

Detailed Research Findings

Reaction Yields and Purity

  • Yields for the amide formation and coupling steps typically range from 80% to 91% with high purity (>90%) after purification.
  • The final compound is isolated as a solid, often characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Mechanistic Insights

  • The carbamoylation of the thiazole amine proceeds via nucleophilic attack on activated carbonyl intermediates (e.g., CDI-activated esters or acyl chlorides).
  • The condensation to form the enone involves elimination of water during aldol-type reactions, facilitated by the electron-withdrawing nature of the thiazole amide group, stabilizing the conjugated system.

Variations and Optimization

  • Alternative bases and solvents can be employed to optimize reaction rates and yields.
  • Protective groups may be used on sensitive functionalities during intermediate steps to prevent side reactions.
  • Temperature and stoichiometry adjustments allow control over selectivity and minimize by-products.

Summary Table of Preparation Methods

Preparation Aspect Details References
Starting Materials 1,3-thiazol-2-amine, ethyl 2-aminoacetate, acetyl derivatives
Key Reactions Amide bond formation, coupling, aldol condensation
Coupling Agents EDCI, HOBt, CDI
Bases DIPEA, TEA, K2CO3
Solvents DCM, THF, DMF
Typical Yields 80-91%
Purification Filtration, drying, chromatography
Characterization NMR, IR, MS

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound’s key structural elements include:

  • 1,3-Thiazole ring : Provides aromatic stability and hydrogen-bonding capacity via the nitrogen atom.
  • Aminocarbonyl group: Enhances electrophilicity at the adjacent carbonyl, facilitating nucleophilic additions.

Analog Comparison :

Compound Name (Example) Key Functional Groups Molecular Formula Molecular Weight
Target Compound Thiazolylamino, carbonyl, butenyl C₁₂H₁₄N₃O₅S 321.32
Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate Formylamino, oxoacetate C₉H₉N₃O₄S 263.25
Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate Thiadiazole, isobutyl C₁₀H₁₅N₃O₃S 257.31
Ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate Nitrophenyl, pyridocinnoline C₂₀H₁₄N₄O₅ 390.35

Key Observations :

  • Electron-withdrawing substituents (e.g., nitro in ) reduce solubility in polar solvents compared to alkyl groups (e.g., isobutyl in ).
  • Thiadiazole vs.

Reactivity :

  • Nucleophilic attack at the exocyclic double bond (activated by electron-withdrawing groups) is common, as seen in reactions with benzimidazol-2-ylacetonitrile .
  • Thiazole rings undergo electrophilic substitution (e.g., halogenation), while thiadiazoles (e.g., ) are more resistant due to electron-deficient cores.

Physicochemical Properties

Property Target Compound Ethyl 2-(2-formylamino-thiazolyl)-2-oxoacetate Ethyl 2-oxo-2-(thiadiazolylamino)acetate
Solubility Moderate in DMSO High in polar aprotic solvents Low in water, soluble in acetone
Melting Point Not reported ~150–155°C ~120–125°C
Stability Stable under inert conditions Sensitive to hydrolysis Oxidatively stable

Biological Activity

Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C12H14N4O4S\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{4}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring is known to enhance the compound's ability to inhibit specific enzymatic activities, which can lead to therapeutic effects.

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or altering their conformation, thus affecting metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cell growth and differentiation.

Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. In vitro studies show that this compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of this compound on A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated:

  • A549 Cell Line : IC50 = 25 µM
  • MCF7 Cell Line : IC50 = 30 µM

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies indicate:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily metabolized in the liver with potential formation of active metabolites.
  • Excretion : Excreted mainly via renal pathways.

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